Nitrosonipecotic acid

Description

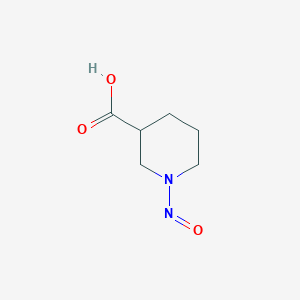

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOAQYQGTQBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984051 | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65445-62-7 | |

| Record name | N-Nitrosonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Nitrosonipecotic Acid: Foundational Perspectives in Chemical Biology Research

Contextualization within N-Nitroso Compound Research

N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by the N-N=O functional group. nih.gov Their study has been a cornerstone of chemical carcinogenesis research for over half a century, since the discovery of the carcinogenic properties of N-nitrosodimethylamine (NDMA). acs.orgdfg.de NOCs are widespread environmental carcinogens and are considered potential contributors to human cancer. acs.org They can be found in a variety of substances, including certain foods, tobacco products, and agricultural chemicals, and can also be formed in the body from precursors. nih.govacs.orgdelaware.gov

The carcinogenicity of N-nitroso compounds has been demonstrated in numerous animal species, with the ability to induce tumors in various organs. karger.com The specific organ targeted often depends on the chemical structure of the particular N-nitroso compound and the dosage administered. karger.comnih.gov This broad-acting and potent carcinogenicity has led to extensive research into their mechanisms of action and structure-activity relationships. nih.govnih.govnih.gov

N-nitroso compounds are broadly categorized into two main groups: nitrosamines and nitrosamides. acs.org Nitrosamines require metabolic activation to exert their carcinogenic effects, whereas nitrosamides are typically direct-acting carcinogens. nih.govacs.org This fundamental difference in their bioactivation pathways often results in distinct patterns of tumor induction. nih.gov

N-Nitrosonipecotic acid belongs to the family of N-nitroso compounds. ontosight.ai It is specifically a non-volatile N-nitrosamine. tandfonline.com Research into N-Nitrosonipecotic acid is often linked to its role as a metabolite of other N-nitroso compounds, particularly those derived from areca nut alkaloids like N-nitrosoguvacoline and N-nitrosoguvacine. lookchem.comiarc.frnih.gov The study of such metabolites is crucial for understanding the in vivo formation, metabolism, and detoxification of carcinogenic nitrosamines. lookchem.comnih.gov The presence of N-Nitrosonipecotic acid in urine can serve as a biomarker for exposure to these specific nitrosamines. lookchem.comnih.gov

| Property | Description |

| General Structure | R1R2N-N=O |

| Formation | Reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrite). nih.govenvironcj.in |

| Occurrence | Found in cured meats, some fish, beer, tobacco smoke, and can be formed endogenously. delaware.govnih.govfood.gov.uk |

| Carcinogenicity | Potent and broadly acting carcinogens in numerous animal species. karger.comnih.gov |

| Mechanism | Many require metabolic activation to form reactive electrophiles that can damage DNA. acs.orgacs.org |

Structural Attributes and Their Implications for Chemical Reactivity and Biological Recognition

The chemical structure of N-Nitrosonipecotic acid is fundamental to its chemical properties and biological interactions. It is a derivative of nipecotic acid, which is 3-piperidinecarboxylic acid, featuring a nitroso group (-N=O) attached to the nitrogen atom of the piperidine (B6355638) ring. ontosight.ai This structure imparts specific characteristics that influence its reactivity and how it is recognized by biological systems.

The key structural features of N-Nitrosonipecotic acid include:

A Piperidine Ring: A six-membered heterocyclic amine ring.

A Carboxylic Acid Group: A -COOH group attached to the third carbon of the piperidine ring.

A Nitroso Group: An -N=O group attached to the nitrogen atom of the piperidine ring. ontosight.ai

The presence of the N-nitroso group is the defining feature that places it within the N-nitroso compound family and is the primary determinant of its potential biological activity. ontosight.aiontosight.ai The reactivity of N-nitroso compounds is closely linked to the electronic and steric environment around the N-nitroso functionality. acs.org For many nitrosamines, metabolic activation, often involving enzymatic hydroxylation of the carbon atom alpha to the nitroso group, is a critical step for their carcinogenic activity. acs.org This process generates unstable intermediates that can lead to the formation of DNA adducts. acs.org

The carboxylic acid group in N-Nitrosonipecotic acid significantly influences its physicochemical properties, such as its water solubility and its potential to engage in hydrogen bonding. ontosight.ai These properties are crucial for its absorption, distribution, metabolism, and excretion in biological systems. lookchem.comnih.gov

The biological recognition of N-Nitrosonipecotic acid is primarily in the context of its role as a metabolite. lookchem.comiarc.frnih.gov In studies involving rats, N-Nitrosonipecotic acid has been identified as a major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine. nih.gov This indicates that the metabolic pathways for these parent nitrosamines involve modifications that lead to the formation of N-Nitrosonipecotic acid, which is then excreted. nih.gov The specific enzymes and transport proteins involved in this metabolic and excretory process represent the biological systems that "recognize" and process this molecule. The efficiency of this metabolic conversion and excretion is a key factor in the detoxification of the parent nitrosamines. nih.gov

| Property | Value |

| Molecular Formula | C6H10N2O3 lookchem.compharmaffiliates.com |

| Molecular Weight | 158.16 g/mol lookchem.comontosight.aipharmaffiliates.com |

| Synonyms | 1-Nitroso-3-piperidinecarboxylic Acid, 1-Nitrosonipecotic Acid ontosight.aipharmaffiliates.com |

| CAS Number | 65445-62-7 pharmaffiliates.comalfa-chemistry.com |

| Appearance | Off-White Solid pharmaffiliates.com |

| Boiling Point | 390.7°C at 760 mmHg lookchem.comalfa-chemistry.com |

| Flash Point | 190.1°C lookchem.comalfa-chemistry.com |

| Density | 1.46 g/cm³ lookchem.comalfa-chemistry.com |

Biotransformative Pathways and Metabolic Fate of N Nitrosonipecotic Acid

In Vivo Identification as a Major Urinary Metabolite of Areca-Nut Alkaloid-Derived Nitrosamines

Research has firmly established N-Nitrosonipecotic acid as a principal urinary metabolite of N-nitrosamines originating from areca nut alkaloids. nih.govinchem.org Its identification in urine serves as a reliable indicator of exposure to and metabolic processing of these specific nitrosamines. nih.gov

N-Nitrosonipecotic acid is a confirmed metabolic product of N-Nitrosoguvacoline (NGL). nih.goviarc.fr In studies involving male BDIV rats, NNIP was identified as the major urinary metabolite following the oral administration of NGL. iarc.friarc.fr The metabolic conversion is highly efficient; when rats were given NGL, 66% of the dose was consistently excreted in the urine as N-Nitrosonipecotic acid. nih.goviarc.friarc.fr

Similarly, N-Nitrosonipecotic acid is a primary metabolite of N-Nitrosoguvacine (NGC). inchem.orgnih.gov In experiments with male BDIV rats, the administration of NGC resulted in the excretion of a substantial portion of the dose as NNIP. iarc.friarc.fr This metabolic pathway appears to be even more significant than that for NGL, with 82–84% of the administered NGC dose being recovered in the 24-hour urine as N-Nitrosonipecotic acid. iarc.friarc.fr

The quantification of N-Nitrosonipecotic acid in the biofluids of experimental animals has been a key aspect of its study. In rats, a large percentage of orally administered NGL and NGC is metabolized and excreted as NNIP. nih.gov Furthermore, NNIP has been detected and quantified in the urine of hamsters that were fed a diet containing both areca nut and nitrite (B80452), providing evidence of endogenous formation. nih.goviarc.frnih.gov

Table 1: Quantitative Excretion of N-Nitrosonipecotic Acid in Rats This interactive table summarizes the percentage of precursor compounds recovered as N-Nitrosonipecotic acid in rat urine.

| Precursor Compound | Administered Dose (µ g/rat ) | % of Dose Excreted as NNIP in Urine | Reference |

|---|---|---|---|

| N-Nitrosoguvacoline (NGL) | 50 or 500 | 66% | iarc.fr, iarc.fr |

Table 2: Detection of N-Nitrosonipecotic Acid in Hamster Urine This interactive table shows the concentration of NNIP detected in hamsters under specific dietary conditions.

| Treatment Group | NNIP Concentration in Urine (ng/mL) | Reference |

|---|---|---|

| Areca Nut + Nitrite | 1.9 ± 0.9 | iarc.fr, nih.gov |

| Areca Nut Alone | Not Detected | iarc.fr |

Integration within the Broader Arecoline Biotransformation Cascade

The formation of N-Nitrosonipecotic acid is a critical step within the larger biotransformation cascade of arecoline, the primary alkaloid in the areca nut. iarc.fr This cascade begins with the potential for in-vivo nitrosation of areca nut alkaloids. inchem.orgsemanticscholar.org Arecoline can be nitrosated to form N-Nitrosoguvacoline (NGL). semanticscholar.orgwho.int Likewise, arecaidine, a metabolite of arecoline, can likely be nitrosated to form N-Nitrosoguvacine (NGC). who.intmdpi.com Once these carcinogenic nitrosamines are formed, the body metabolizes them, with a primary pathway leading to the formation and subsequent urinary excretion of the detoxified metabolite, N-Nitrosonipecotic acid. nih.govwho.int

Synthetic Methodologies and Chemical Derivatization for Advanced Research

Laboratory Synthesis Protocols for N-Nitrosonipecotic Acid

The laboratory synthesis of N-Nitrosonipecotic acid typically follows the general principle for the formation of N-nitrosamines: the reaction of a secondary amine precursor with a nitrosating agent under specific conditions. tandfonline.comconicet.gov.ar The precursor for N-Nitrosonipecotic acid is nipecotic acid (3-piperidinecarboxylic acid). The most common nitrosating agent is a nitrite (B80452) salt, such as sodium nitrite, which in an acidic environment generates the nitrosating species. nih.gov

The synthesis reaction involves the nucleophilic attack of the secondary amine group of the nipecotic acid on the nitrosating agent. The optimal pH for this reaction is typically acidic, often between 3 and 4, to facilitate the formation of the nitrous anhydride (B1165640) from nitrite, which then reacts with the amine. nih.gov The reaction temperature can be controlled to manage the reaction rate and yield; for instance, some nitrosamine (B1359907) syntheses are performed at low temperatures (e.g., -35 °C) to increase the yield and minimize side reactions. conicet.gov.ar Following the reaction, purification of the resulting N-Nitrosonipecotic acid is performed to isolate it from unreacted precursors and byproducts.

A generalized protocol for the laboratory synthesis is outlined below.

Table 1: Generalized Laboratory Synthesis Protocol for N-Nitrosonipecotic Acid

| Step | Parameter | Description |

| 1 | Precursor | Nipecotic acid (3-piperidinecarboxylic acid) |

| 2 | Nitrosating Agent | Sodium nitrite (NaNO₂) |

| 3 | Solvent | Aqueous solution, typically water or a buffer system |

| 4 | Reaction Condition | Acidic pH (e.g., pH 3-4), achieved by adding a suitable acid |

| 5 | Temperature | Controlled, potentially low temperatures to optimize yield conicet.gov.ar |

| 6 | Reaction | The mixture is stirred for a defined period to ensure complete nitrosation |

| 7 | Purification | Extraction and chromatographic techniques to isolate the final product |

Strategies for Chemical Derivatization to Facilitate Analytical Detection and Mechanistic Probing

Due to the polar nature of the carboxylic acid group and the thermal lability of the nitroso group, N-Nitrosonipecotic acid often requires chemical derivatization to improve its analytical characteristics for techniques like Gas Chromatography (GC). pmda.go.jp Derivatization modifies the chemical structure to increase volatility, enhance thermal stability, and improve detectability. researchgate.net

A primary strategy involves the esterification of the carboxylic acid group. researchgate.net This converts the non-volatile acid into a more volatile ester. For highly sensitive detection, especially with Gas Chromatography-Mass Spectrometry (GC-MS), derivatization with reagents that introduce electrophoric groups is common. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for this purpose, converting carboxylic acids into PFB esters. nih.govnih.gov These derivatives are highly responsive to electron capture detectors (ECD) and can be sensitively analyzed by GC-MS in negative chemical ionization mode. nih.gov This approach has been successfully applied to the analysis of the related compound, N-nitrosoproline. nih.gov

Other derivatization reactions, such as silylation to form trimethylsilyl (B98337) (TMS) esters, can also be employed to increase volatility for GC analysis. These strategies are crucial for developing reliable quantitative methods for N-Nitrosonipecotic acid in complex samples.

Table 2: Chemical Derivatization Strategies for N-Nitrosonipecotic Acid

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Application |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid | Pentafluorobenzyl ester | GC-MS (Electron Capture Negative Ionization) for high-sensitivity quantification nih.govnih.gov |

| Trimethylsilylating agents (e.g., BSTFA) | Carboxylic acid | Trimethylsilyl (TMS) ester | GC-MS/GC-FID for increased volatility and thermal stability |

| Diazomethane or Alkyl Halides | Carboxylic acid | Methyl or other alkyl esters | GC-MS/GC-FID for increased volatility researchgate.net |

| Acetic Anhydride | Hydroxyl (if present) / Amine (if denitrosated) | Acetate ester | GC-MS/GC-FID |

Development and Application of Isotopically Labeled N-Nitrosonipecotic Acid Analogues

Isotopically labeled compounds are indispensable tools in modern analytical chemistry, particularly for quantitative analysis using isotope dilution mass spectrometry. iris-biotech.de Stable isotope-labeled analogues of N-Nitrosonipecotic acid, typically containing deuterium (B1214612) (²H or D), serve as ideal internal standards for its quantification. axios-research.comsymeres.com

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements. iris-biotech.de When added to a sample at a known concentration, the labeled standard behaves almost identically to the unlabeled (endogenous) analyte throughout the analytical procedure. The ratio of the unlabeled to labeled compound is measured by mass spectrometry, allowing for precise calculation of the analyte's concentration. iris-biotech.de

Several deuterated versions of N-Nitrosonipecotic acid are available as reference standards for research and analytical applications. axios-research.commedchemexpress.com These are crucial for method development, validation, and quality control in studies aiming to quantify N-Nitrosonipecotic acid. axios-research.com For example, N-nitrosopipecolic acid has been used as an internal standard in a GC-MS method for quantifying N-nitrosoproline, demonstrating the utility of such compounds in analytical protocols. nih.gov

Table 3: Isotopically Labeled Analogues of N-Nitrosonipecotic Acid

| Compound Name | Isotopic Label | Primary Application |

| N-Nitroso Nipecotic Acid-d9 | Deuterium (D9) | Internal standard for quantitative analysis by mass spectrometry axios-research.com |

| N-Nitroso Nipecotic Acid-d4 | Deuterium (D4) | Internal standard for quantitative analysis by mass spectrometry medchemexpress.com |

Advanced Analytical Characterization Techniques for N Nitrosonipecotic Acid

Chromatographic Separations and Quantitative Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. wikipedia.org For N-nitrosamines like NNP, both gas and liquid chromatography are utilized, often coupled with highly selective detectors to achieve the required sensitivity and specificity.

Gas Chromatography Coupled with Selective Detection Systems (e.g., Thermal Energy Analyzer)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com When coupled with a Thermal Energy Analyzer (TEA), it becomes a highly selective and sensitive method for detecting N-nitroso compounds. epa.govusp.org The TEA detector works by pyrolyzing the N-NO bond, which releases a nitric oxide (NO) radical. usp.org This radical then reacts with ozone to produce excited nitrogen dioxide (NO2), which emits light upon relaxation. This chemiluminescence is detected by a photomultiplier, providing a signal that is highly specific to N-nitroso compounds. usp.org

The process involves separating compounds via GC, after which the effluent is passed through a high-temperature pyrolyzer. usp.org This method has been the preferred choice for nitrosamine (B1359907) testing in many industries since the 1960s due to its ability to minimize matrix interference that can be an issue with mass spectrometry detection. usp.org The GC-TEA system can be used to quantify a range of volatile nitrosamines and has been adapted for semi-volatile nitrosamines as well. nih.govpublisso.de For instance, a method for determining N-nitrosodibenzylamine in hams utilized a GC-TEA system with a heated interface, demonstrating a repeatability of 2.1 ppb and a coefficient of variation of 10.6%. nih.gov

Table 1: GC-TEA Method Parameters for N-Nitrosamine Analysis

| Parameter | Value/Description | Reference |

| Detector | Thermal Energy Analyzer (TEA) | epa.govusp.org |

| Pyrolysis Temperature | ~500°C for N-N bond cleavage | usp.org |

| Detection Principle | Chemiluminescence from NO reaction with ozone | usp.org |

| Selectivity | High for N-nitroso compounds | epa.govusp.org |

| Quantification | Based on the intensity of the chemiluminescent signal | nih.gov |

This table summarizes the key parameters of the Gas Chromatography-Thermal Energy Analyzer (GC-TEA) method used for the selective detection and quantification of N-nitrosamines.

Integrated Gas Chromatography-Mass Spectrometry for Definitive Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a "gold standard" for the definitive identification of organic compounds. wikipedia.org This technique combines the separation power of GC with the identification capabilities of mass spectrometry. wikipedia.org After separation in the GC column, the analyte molecules are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com

For the analysis of N-nitrosamines, GC-MS provides a high degree of specificity. The identity of a compound can be confirmed by comparing its mass spectrum to a library of known spectra. Quantification is achieved by measuring the abundance of specific ions. Isotope dilution GC-MS, where a stable isotope-labeled internal standard is used, is a particularly reliable method for quantification. For example, N-nitrosoproline has been quantified in human urine using this technique with N-nitrosopipecolic acid as an internal standard. nih.gov This method proved to be straightforward and reliable, capable of detecting concentrations in the nanogram per milliliter range. nih.gov

Table 2: GC-MS Parameters for N-Nitrosoproline Analysis

| Parameter | Value/Description | Reference |

| Ionization Mode | Negative Chemical Ionization (NCI) | nih.gov |

| Reagent Gas | Methane | nih.gov |

| Internal Standards | 13C5-N-nitrosoproline, N-nitrosopipecolic acid | nih.gov |

| Detection Limit | 2.4 to 46 ng of NPRO per mL urine | nih.gov |

| GC Temperature Program | 100°C (1 min), then ramped to 280°C at 10°C/min | nih.gov |

This table outlines the specific parameters used in a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N-nitrosoproline in urine, with N-nitrosopipecolic acid serving as an internal standard.

High-Performance Liquid Chromatography Approaches for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for non-volatile or thermally labile compounds like N-Nitrosonipecotic acid. nih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org

For the analysis of N-nitroso compounds, HPLC can be coupled with a Thermal Energy Analyzer (TEA). nih.gov However, the aqueous mobile phases often used in HPLC are incompatible with the TEA detector. To overcome this, a post-column reaction technique has been developed. nih.gov This allows for the use of aqueous mobile phases, and the system has shown linearity for N-nitrosoproline over a range of 3.5 to 900 ng injected. nih.gov HPLC methods have been developed and validated for the detection of various N-nitrosamine impurities in numerous drugs and other matrices. nih.gov

Table 3: HPLC System Performance for N-Nitrosoproline Analysis

| Parameter | Value/Description | Reference |

| Detector | Thermal Energy Analyzer (TEA) with post-column reaction | nih.gov |

| Mobile Phase | Water/acetonitrile gradient | nih.gov |

| Linearity Range | 3.5 to 900 ng of injected N-nitrosoproline | nih.gov |

| Coefficient of Variation | 3.0% for N-nitrosoproline (at 80-90 ng level) | nih.gov |

This table presents the performance characteristics of a High-Performance Liquid Chromatography (HPLC) system coupled with a Thermal Energy Analyzer (TEA) for the analysis of N-nitrosoproline.

Application of Certified Reference Materials in Method Validation and Quality Control

Certified Reference Materials (CRMs) are essential tools for method validation and ensuring the quality and traceability of analytical measurements. aroscientific.comnih.goveuropean-accreditation.org A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov

In the context of N-Nitrosonipecotic acid analysis, CRMs are used to:

Verify Accuracy: By analyzing the CRM and comparing the result to the certified value, laboratories can confirm the accuracy of their analytical method. aroscientific.com

Assess Precision: Repeated measurements of the CRM can be used to determine the precision or reproducibility of the method. aroscientific.com

Establish Linearity: CRMs with different certified concentrations can be used to construct calibration curves and establish the linear range of the analytical method. aroscientific.com

Ensure Comparability: The use of CRMs allows for the comparison of results between different laboratories and over time. researchgate.net

The availability of a CRM for N-Nitrosonipecotic acid (mixture of isomers) is suitable for use in analytical method development and validation. clearsynth.com Regulatory bodies and standard-setting organizations provide detailed guidance on how to conduct formal validation studies of analytical methods, emphasizing the crucial role of CRMs. nih.gov

Elucidating the Mechanistic Basis of N Nitrosonipecotic Acid Biological Interactions

Molecular Interactions with Biomacromolecules and Cellular Components

The biological activity of N-nitroso compounds, including N-Nitrosonipecotic acid, is fundamentally linked to their interactions with cellular macromolecules. For many N-nitrosamines, these interactions are not direct but are preceded by metabolic activation. sci-hub.se N-nitrosamines typically require enzymatic bioactivation to become potent alkylating agents capable of forming covalent bonds with nucleophilic centers in biomacromolecules like DNA and proteins. sci-hub.septbioch.edu.pl Non-covalent interactions, such as hydrogen bonds, often represent a preliminary step in these chemical reactions. mdpi.comrsc.org

The primary mechanism of genotoxicity for this class of compounds is the formation of DNA adducts. ptbioch.edu.pl This process begins with metabolic activation, generally catalyzed by cytochrome P450 (CYP) enzymes, which converts the stable nitrosamine (B1359907) into a reactive electrophilic intermediate. sci-hub.semdpi.com These intermediates, such as diazonium ions or carbocations, can then attack nucleophilic sites on DNA bases. sci-hub.septbioch.edu.pl

While specific studies on the DNA adducts formed directly by N-Nitrosonipecotic acid are not detailed in the provided research, the pathways of related N-nitroso compounds offer significant insight. For example, metabolic activation of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) leads to intermediates that pyridyloxobutylate DNA in target tissues. nih.gov Similarly, 3-Methylnitrosaminopropionitrile (MNPN), an areca-nut-derived nitrosamine, has been shown to form DNA adducts such as 7-methylguanine (B141273) and O⁶-methylguanine in the liver and nasal mucosa of rats following metabolic activation. nih.gov These adducts, if not repaired, can lead to mutations during DNA replication, initiating carcinogenic processes. ptbioch.edu.pl The formation of such adducts underscores the potential for N-nitroso compounds to covalently modify genetic material, a critical interaction with cellular components. nih.gov

Role in Endogenous Nitrosation Processes and Related Biochemical Pathways

N-Nitrosonipecotic acid (NNIP) is recognized as a product of endogenous nitrosation, a process where N-nitroso compounds are formed within the body from precursors. nih.govnih.gov Research has demonstrated that NNIP is a significant urinary metabolite of other areca-nut-derived nitrosamines, namely N-nitrosoguvacoline (NGL) and N-nitrosoguvacine (NGC). nih.gov

Studies in rats have provided quantitative evidence for this metabolic pathway. When administered N-nitrosoguvacoline, male BDIV rats excreted a substantial portion of the dose as N-Nitrosonipecotic acid in their urine. nih.gov In one key study, urinary NNIP accounted for 66% of the administered NGL dose. nih.gov The detection of NNIP in the urine of hamsters treated with areca nut and nitrite (B80452) further confirms that N-nitrosoguvacoline and/or N-nitrosoguvacine can be formed endogenously and are subsequently metabolized to NNIP. nih.gov

The biochemical pathway involves the nitrosation of precursor amines in the presence of a nitrosating agent, such as nitrite, under specific conditions (e.g., the acidic environment of the stomach). nih.govacs.org The precursor to N-Nitrosonipecotic acid is nipecotic acid, which itself is a metabolite of arecoline, a major alkaloid in the areca nut. researchgate.net The endogenous formation of N-nitroso compounds is a critical area of study, as it represents a potential source of exposure to carcinogenic compounds independent of direct environmental intake. dfg.de

Table 1: Research Findings on Endogenous Formation of N-Nitrosonipecotic Acid

| Subject | Administered Compound(s) | Key Finding | Source |

|---|---|---|---|

| Male BDIV Rats | N-Nitrosoguvacoline (NGL) | N-Nitrosonipecotic acid (NNIP) was identified as a major urinary metabolite, accounting for 66% of the NGL dose. | nih.gov |

| Hamsters | Areca nut and nitrite | NNIP was detected in the urine, indicating endogenous formation of NGL and/or NGC and their subsequent metabolism to NNIP. | nih.gov |

Influence on Cellular Signaling and Metabolic Networks (e.g., Nitric Oxide Metabolism)

N-nitroso compounds have the potential to influence cellular signaling and metabolic networks, partly through their relationship with nitric oxide (NO). oup.comontosight.ai Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes. nih.gov The biological effects of NO are highly dependent on its concentration. nih.gov

Different steady-state concentrations of NO can trigger distinct cellular responses:

Low concentrations (< 30 nM) are associated with cGMP-mediated processes. nih.gov

Moderate concentrations (30-300 nM) can lead to Akt phosphorylation and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov

High concentrations (> 400 nM) may induce phosphorylation of the tumor suppressor p53 and lead to nitrosative stress. nih.gov

Generally, lower NO levels tend to support cell survival, while higher concentrations can promote cell cycle arrest and apoptosis. nih.gov

Nitric oxide also exerts significant control over cellular metabolism. It can inhibit mitochondrial aconitase, an enzyme in the tricarboxylic acid (TCA) cycle, which in turn affects cellular energy production. By stabilizing HIF-1α, NO can increase the transcription of proteins involved in glycolysis and other metabolic functions. The interaction of N-nitroso compounds with these pathways could occur through the release of NO, thereby altering the local concentration and influencing these signaling and metabolic cascades. oup.comontosight.ai For example, studies on general nitrosamines have shown they can modify pathways related to cell cycle regulation, apoptosis, and oxidative stress in colon cells. oup.com

Investigation of Potential Metabolic Activation Pathways for Related N-Nitroso Compounds

The biological and toxicological effects of most N-nitrosamines are contingent upon their metabolic activation. sci-hub.semdpi.com These compounds are typically chemically stable at physiological pH and require enzymatic conversion into reactive species to interact with cellular components. sci-hub.se This bioactivation is a critical step in their mechanism of carcinogenicity. mdpi.com

The predominant metabolic activation pathway for N-nitrosamines is α-hydroxylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. sci-hub.semdpi.com This enzymatic oxidation occurs on the carbon atom adjacent (in the alpha position) to the nitroso group. sci-hub.se

The process unfolds as follows:

α-Hydroxylation: A CYP enzyme adds a hydroxyl group to the α-carbon of the nitrosamine, forming an unstable α-hydroxy nitrosamine. mdpi.com

Spontaneous Decomposition: This intermediate is unstable and spontaneously breaks down. mdpi.com

Formation of Electrophiles: The decomposition yields an aldehyde and a highly reactive electrophilic species, such as a diazonium ion or a carbocation. sci-hub.semdpi.com

These resulting electrophiles are the ultimate carcinogenic agents, capable of alkylating DNA and other cellular macromolecules, leading to the formation of adducts. sci-hub.se For instance, the metabolic activation of N-nitrosodimethylamine (NDMA) produces a methyldiazonium ion, which is a potent methylating agent of DNA. mdpi.com Similarly, tobacco-specific nitrosamines like NNK undergo α-hydroxylation to generate intermediates that can either methylate or pyridyloxobutylate DNA. nih.govmdpi.com Another, albeit minor, metabolic pathway involves the oxidation of N-nitrosamines to form N-nitrosamides, which are also DNA-damaging compounds. umn.edu

Theoretical and Computational Approaches in N Nitrosonipecotic Acid Research

Quantum Chemical Calculations and Molecular Dynamics Simulations for Structural and Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govscienceopen.comrsc.org For N-Nitrosonipecotic acid, these calculations can determine key properties such as optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. These computational methods can also predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural confirmation of the compound. nih.gov

Molecular dynamics (MD) simulations offer a complementary approach by modeling the dynamic behavior of molecules over time. dovepress.com By simulating the movement of atoms and the conformational changes of N-Nitrosonipecotic acid in different environments (e.g., in a solvent or interacting with a biological macromolecule), MD simulations can reveal its flexibility and preferred conformations. nih.govrsc.org This information is vital for understanding how the molecule might interact with biological targets. The combination of quantum chemical calculations and MD simulations provides a comprehensive picture of the structure-activity relationships of N-Nitrosonipecotic acid. mdpi.com

| Computational Method | Predicted Properties for N-Nitrosonipecotic Acid | Significance |

| Quantum Chemical Calculations (e.g., DFT) | Optimized molecular geometry, electronic charge distribution, frontier molecular orbital energies (HOMO/LUMO), spectroscopic properties (NMR, IR). nih.govscienceopen.comrsc.orgresearchgate.net | Predicts chemical reactivity, stability, and provides data for structural elucidation. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects, interaction dynamics with other molecules. dovepress.comnih.govrsc.org | Reveals dynamic behavior and potential binding modes with biological targets. |

In Silico Prediction of Metabolic Transformation Sites and Pathways

The metabolic fate of a chemical compound is a critical determinant of its biological activity and potential toxicity. In silico tools have emerged as powerful methods for predicting the metabolic transformations of xenobiotics. nih.govpensoft.net These tools often employ rule-based systems, machine learning algorithms, or a combination of both to predict the sites of metabolism and the resulting metabolites. osti.gov For N-Nitrosonipecotic acid, these predictive models can identify which atoms in the molecule are most likely to undergo metabolic reactions, such as oxidation, reduction, or hydrolysis. nih.gov

Several web-based platforms and software, such as BioTransformer, can predict the metabolic pathways of small molecules. osti.gov These tools can simulate Phase I and Phase II metabolic reactions, providing a comprehensive overview of potential metabolites. For instance, it is known that N-Nitrosonipecotic acid is a urinary metabolite of arecoline, a primary alkaloid in areca nuts. researchgate.net In silico tools could be used to further predict the subsequent metabolism of N-Nitrosonipecotic acid itself, identifying potential downstream metabolites that could be targets for analytical detection in biological samples.

| In Silico Tool Feature | Application to N-Nitrosonipecotic Acid | Predicted Outcome |

| Site of Metabolism (SOM) Prediction | Identifies atoms or functional groups susceptible to enzymatic attack. nih.gov | Highlights the most probable locations for metabolic reactions on the N-Nitrosonipecotic acid structure. |

| Metabolic Pathway Prediction | Simulates Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.gov | Generates a list of potential metabolites of N-Nitrosonipecotic acid. |

| Metabolite Structure Generation | Creates the chemical structures of the predicted metabolites. osti.gov | Provides target structures for identification in experimental metabolomics studies. |

Computational Modeling of Ligand-Target Interactions for Related Metabolites

Understanding how the metabolites of N-Nitrosonipecotic acid might interact with biological macromolecules is crucial for elucidating their potential biological effects. Computational modeling techniques, such as molecular docking and pharmacophore modeling, are widely used to predict and analyze these interactions. nih.govnih.govfrontiersin.org

Molecular docking algorithms can predict the preferred binding orientation of a ligand (in this case, a metabolite of N-Nitrosonipecotic acid) to a specific protein target. frontiersin.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity can also be estimated, providing a measure of the strength of the interaction.

Pharmacophore modeling, on the other hand, focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov By developing a pharmacophore model based on known active ligands for a particular receptor, it is possible to screen for metabolites of N-Nitrosonipecotic acid that fit this model and are therefore likely to be active. These computational approaches are invaluable for prioritizing metabolites for further experimental investigation. manchester.ac.ukmdpi.com

| Modeling Technique | Purpose | Application to N-Nitrosonipecotic Acid Metabolites |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. frontiersin.org | Elucidates how metabolites might bind to and potentially modulate the activity of specific enzymes or receptors. |

| Pharmacophore Modeling | Identifies the essential structural features required for biological activity. nih.gov | Screens for metabolites that possess the necessary features to interact with a particular biological target. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. nih.gov | Predicts the potential biological activity of metabolites based on their structural properties. |

Future Trajectories and Unanswered Questions in N Nitrosonipecotic Acid Research

Emerging Research Paradigms and Cross-Disciplinary Applications

The study of N-nitrosonipecotic acid is expanding beyond its initial context of betel quid and areca nut chewing. who.int Its identity as a metabolite of the areca-nut-derived nitrosamines, N-nitrosoguvacoline (NGL) and N-nitrosoguvacine (NGC), positions it as a critical biomarker in diverse research fields. nih.govmdpi.comiarc.fr Emerging paradigms focus on leveraging this biomarker potential and exploring its relevance in a variety of scientific and public health domains.

Future research is likely to see a convergence of disciplines to fully elucidate the role of NNIP. This includes applications in:

Toxicology and Carcinogenesis: Primarily, to understand the metabolic pathways of areca nut-specific nitrosamines and their link to human cancers. who.intiarc.fr The presence of NNIP in urine serves as a definitive indicator of endogenous nitrosation of areca nut alkaloids. nih.govresearchgate.net

Public Health and Epidemiology: To use NNIP as a quantifiable biomarker for assessing human exposure to areca nut carcinogens in population studies, particularly in regions of Asia and Melanesia where areca nut chewing is prevalent. nih.gov

Food Science and Safety: To investigate the potential formation of NNIP and related N-nitroso compounds from precursors in various food products and cosmetics, broadening the scope beyond areca nuts. nih.gov

Pharmaceutical Science: To assess the potential for N-nitroso compounds, structurally related to NNIP, to form as impurities in drug products, a significant concern for regulatory bodies. nih.govacs.org

This cross-disciplinary approach underscores a paradigm shift towards viewing NNIP not just as an isolated metabolite but as part of a complex system of exposure, metabolism, and potential pathology.

Table 1: Potential Cross-Disciplinary Research Applications for N-Nitrosonipecotic Acid

| Research Field | Specific Application Area | Rationale |

| Toxicology | Biomarker of Exposure | NNIP is a major urinary metabolite of carcinogenic areca-nut-derived nitrosamines (NGL and NGC). nih.govmdpi.com |

| Public Health | Epidemiological Surveys | Quantifying NNIP in urine can provide data on the prevalence and extent of areca nut consumption and associated cancer risks. nih.gov |

| Environmental Science | Monitoring Contaminants | Investigating potential environmental sources and pathways leading to the formation of N-nitroso compounds. nih.gov |

| Analytical Chemistry | Method Development | Creating more sensitive and robust methods for detecting and quantifying NNIP in complex biological matrices. osti.govnih.gov |

| Pharmaceutical Chemistry | Impurity Profiling | Studying the formation chemistry of N-nitroso compounds to prevent their emergence as drug impurities. acs.org |

Advancements in Analytical and Synthetic Methodologies

Progress in understanding N-nitrosonipecotic acid is intrinsically linked to the development of more sophisticated analytical and synthetic techniques. The challenges of detecting and quantifying what are often low levels of complex N-nitrosamines in intricate biological or pharmaceutical matrices necessitate continuous innovation. acs.org

Future analytical advancements will likely focus on enhancing the sensitivity, specificity, and speed of detection methods. Key areas of development include:

Chromatography and Mass Spectrometry: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is becoming the standard for N-nitrosamine analysis. nih.govresearchgate.net Techniques like UPLC-APCI-MS/MS offer high sensitivity and rapid separation, with limits of quantification in the sub-ppb range, making them ideal for detecting trace amounts of NNIP in urine or other samples. nih.gov

Eco-Friendly Methods: A growing trend is the development of greener analytical methods that reduce solvent consumption and environmental impact, which can be applied to NNIP analysis. nih.gov

Computational Modeling: In silico approaches are being developed to predict the metabolic fate and potential for α-carbon hydroxylation of N-nitrosamines, a critical step in their bioactivation. nih.gov Such models could be adapted to predict the metabolic pathways leading to NNIP and assess the carcinogenic potential of its precursors without requiring extensive animal testing.

On the synthetic front, while numerous methods exist for creating piperidine (B6355638) derivatives, dedicated and efficient synthetic routes for N-nitrosonipecotic acid and its isotopically labeled analogues are crucial for advancing research. mdpi.com These compounds are essential as analytical standards for quantification and as tools for metabolic studies. Future synthetic chemistry efforts may focus on organocatalysis or flow chemistry to improve yield, purity, and safety. mdpi.com

Table 2: Advanced Analytical Methodologies for N-Nitroso Compound Analysis

| Technique | Principle | Relevance for N-Nitrosonipecotic Acid |

| UHPLC-MS/MS | Combines the high separation power of UHPLC with the sensitive and selective detection of tandem mass spectrometry. researchgate.net | Enables precise quantification of NNIP in complex biological samples like urine, even at very low concentrations. nih.gov |

| LC-MS/MS | Liquid chromatography for separation followed by mass spectrometry for detection and identification. nih.gov | A validated approach for risk assessment of N-nitrosamines in various products. nih.gov |

| UPLC-APCI-MS/MS | Uses atmospheric pressure chemical ionization (APCI) as the ion source, suitable for a range of compounds. nih.gov | Provides a rapid and sensitive method for identifying and validating nitrosamine (B1359907) contaminants. nih.gov |

| In Silico Modeling | Computational prediction of metabolic hydroxylation potential based on chemical structure. nih.gov | Can help predict the likelihood of formation and potential carcinogenicity of NNIP's precursors. nih.gov |

Exploration of Novel Biological Roles and Mechanistic Implications

A significant gap in the current understanding of N-nitrosonipecotic acid is its own biological activity. While it is confirmed as a major urinary metabolite of NGL and NGC in animal models, it is not yet clear whether NNIP is simply an inactive end-product of detoxification or if it possesses its own biological or toxicological properties. nih.govmdpi.com

Key unanswered questions that will drive future research include:

Intrinsic Biological Activity: Does N-nitrosonipecotic acid itself exhibit genotoxicity, mutagenicity, or carcinogenicity? Studies have suggested that related compounds like N-nitrosoisonipecotic acid are inactive, but comprehensive testing of NNIP is required. osti.gov

Metabolic Fate: What is the complete metabolic pathway of NNIP in humans? Understanding if it is further metabolized or directly excreted is crucial for accurate risk assessment. The enzymatic processes, such as the role of cytochrome P450 enzymes in the denitrosation or bioactivation of its precursors, need further investigation. acs.org

Interaction with Biological Systems: N-nitroso compounds are known to be involved in nitric oxide (NO) metabolism, which is fundamental to numerous physiological processes. ontosight.ai Investigating whether NNIP can influence NO pathways could reveal novel biological roles beyond its status as a simple metabolite. nih.gov

Biomarker Fidelity: How accurately does urinary NNIP concentration reflect the biologically effective dose of its carcinogenic precursors at target tissues? Establishing a clearer kinetic model is essential for its use in cancer risk prediction. researchgate.net

The exploration of these questions will have profound mechanistic implications, helping to clarify the precise role of areca nut-derived nitrosamines in the etiology of human cancers and refining the use of NNIP as a reliable biomarker.

Table 3: Key Unanswered Questions in N-Nitrosonipecotic Acid Research

| Research Question | Potential Implication |

| Is N-nitrosonipecotic acid biologically active or an inert metabolite? | Determines whether NNIP itself contributes to the toxicological profile of areca nut consumption. osti.gov |

| What is the full human metabolic pathway for NNIP and its precursors? | Clarifies the mechanisms of detoxification and bioactivation of areca-nut specific nitrosamines. acs.org |

| Can NNIP interact with or disrupt nitric oxide signaling pathways? | Could uncover novel biological functions or toxicities unrelated to carcinogenesis. ontosight.ai |

| What is the precise quantitative relationship between NNIP excretion and cancer risk? | Would validate its use as a prognostic or risk-assessment biomarker in clinical and epidemiological settings. researchgate.net |

Q & A

Q. What spectroscopic methods are recommended for characterizing nitrosonipecotic acid, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and identify proton environments. Infrared (IR) spectroscopy detects functional groups like nitroso or carboxylic acid moieties. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For purity assessment, combine high-performance liquid chromatography (HPLC) with UV-Vis detection. Data interpretation should align with established spectral databases and reference compounds. Experimental protocols must detail solvent systems, calibration standards, and instrument parameters to ensure reproducibility .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

- Methodological Answer : Common methods include nitrosation of nipecotic acid derivatives using sodium nitrite under acidic conditions (e.g., HCl at 0–5°C). Key parameters are pH control (≤3), temperature stability, and reaction time (typically 2–4 hours). Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential. Yield optimization requires monitoring by thin-layer chromatography (TLC). Document all steps, including stoichiometric ratios and side-product identification, to enable replication .

Q. How can researchers validate the stability of this compound in different solvents for pharmacological studies?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products under varying temperatures (4°C, 25°C, 40°C) and solvent systems (aqueous buffers, DMSO, ethanol). Monitor pH-dependent decomposition via UV-Vis spectroscopy. For long-term stability, use mass balance analysis and compare against reference standards. Report degradation kinetics (e.g., half-life calculations) and storage recommendations in peer-reviewed formats .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be resolved?

- Methodological Answer : Perform systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use kinetic analysis (stopped-flow techniques) to compare reaction rates across studies. Apply density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing reactivity. Cross-reference results with high-resolution MS and X-ray crystallography data to resolve mechanistic ambiguities. Publish negative results to mitigate publication bias .

Q. What experimental designs are optimal for investigating the acid-base behavior of this compound under physiological conditions?

- Methodological Answer : Employ potentiometric titration coupled with UV-Vis or NMR spectroscopy to measure pKa values. Use phosphate or carbonate buffers (pH 2–12) to simulate physiological ranges. Control ionic strength with KCl and monitor temperature (25°C ± 0.1°C). For multi-protic systems, apply global fitting algorithms (e.g., HyperQuad) to deconvolute overlapping equilibria. Validate results with comparative studies using structurally analogous compounds .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct meta-analyses of existing literature to identify confounding variables (e.g., assay protocols, cell lines, compound purity). Re-evaluate key derivatives using standardized bioassays (e.g., enzyme inhibition with IC₅₀ determination). Apply multivariate statistical tools (PCA, cluster analysis) to correlate structural features (logP, steric parameters) with activity. Share raw datasets via open-access platforms to enable cross-validation .

Data Presentation and Reproducibility Guidelines

Table 1 : Key Analytical Techniques for this compound Research

Q. Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.